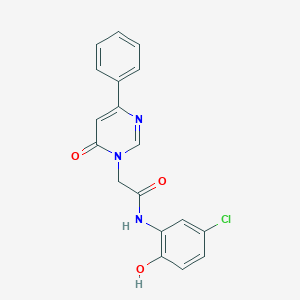![molecular formula C19H14F3N3O2 B6541440 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1058422-75-5](/img/structure/B6541440.png)
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide” is a chemical compound that is mentioned in several patents . It is related to a family of compounds that are useful for the prophylaxis and treatment of viral diseases in patients relating to hepatitis B infection or diseases caused by hepatitis B infection .
Synthesis Analysis
The synthesis of this compound is described in patent documents . The process involves the use of phenyl, which can be unsubstituted or substituted with one, two, or three substituents independently selected from halogen and C1-6alkyl .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups. The core structure is a 1,6-dihydropyrimidin ring, which is substituted with a phenyl group and an acetic acid derivative .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are not explicitly detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the available resources .Applications De Recherche Scientifique
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
Extended Flavonoids
- Application : The compound’s structure suggests it may belong to the class of extended flavonoids, which have additional rings fused onto the phenyl-substituted benzopyran framework .
Antioxidant Properties
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)14-6-8-15(9-7-14)24-17(26)11-25-12-23-16(10-18(25)27)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZPPJVLTTZQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)



![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)





![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)

![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6541445.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6541452.png)